2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol
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Overview
Description
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is a compound belonging to the class of pyrrolobenzodiazepines (PBDs). PBDs are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . These compounds have been studied for their remarkable biological activities, including anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative properties .
Preparation Methods
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by the reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-tumor and anti-bacterial agent . Additionally, it has been studied for its analgesic and anti-neurodegenerative properties, making it a promising candidate for the treatment of neurological disorders . In industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol involves its ability to bind to the minor groove of DNA, leading to cytotoxic effects . This binding disrupts DNA processes, ultimately resulting in cell death . The compound’s molecular targets include DNA and various cellular receptors involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol include other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share a similar tricyclic structure and exhibit comparable biological activities . this compound is unique in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C18H16N2O/c21-17-10-4-2-7-14(17)18-16-9-5-11-20(16)15-8-3-1-6-13(15)12-19-18/h1-11,18-19,21H,12H2 |
InChI Key |
IPGVWGIPUHTLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4O |
Origin of Product |
United States |
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